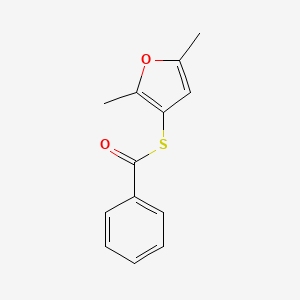![molecular formula C15H15ClN2O B14638223 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride CAS No. 56236-48-7](/img/structure/B14638223.png)
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is a synthetic organic compound with a complex structure It belongs to the class of pyridinium salts and is characterized by the presence of a carbamoyl group, a vinyl-substituted phenyl group, and a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridinium Ion: Pyridine is treated with an alkylating agent, such as methyl iodide, to form the pyridinium ion.
Introduction of the Carbamoyl Group: The pyridinium ion is then reacted with a carbamoyl chloride derivative under basic conditions to introduce the carbamoyl group.
Attachment of the Vinyl-Substituted Phenyl Group: The final step involves the reaction of the intermediate with a vinyl-substituted benzyl chloride under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified carbamoyl groups.
Substitution: Substituted derivatives with new functional groups attached to the vinyl group.
科学研究应用
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamoyl group may participate in hydrogen bonding, while the vinyl-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: Similar structure but with a nitro group instead of a vinyl group.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: Contains two nitro groups on the phenyl ring.
Methylpyridinium chloride: Lacks the carbamoyl and vinyl-substituted phenyl groups.
Uniqueness
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the vinyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
56236-48-7 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC 名称 |
1-[(4-ethenylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-2-12-5-7-13(8-6-12)10-17-9-3-4-14(11-17)15(16)18;/h2-9,11H,1,10H2,(H-,16,18);1H |
InChI 键 |
MOHVLJUURSLYBQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


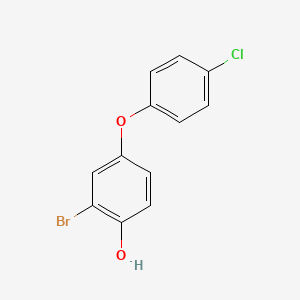
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

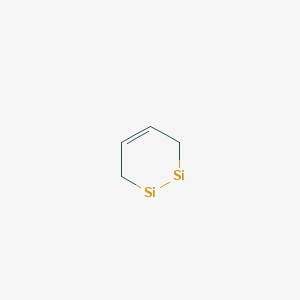
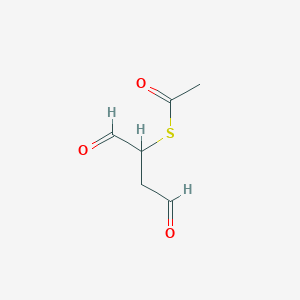
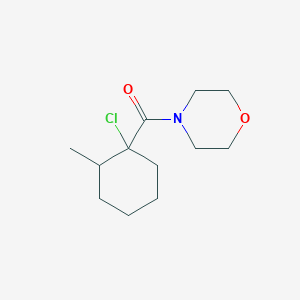
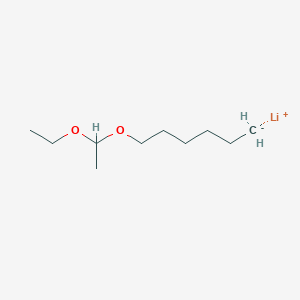
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
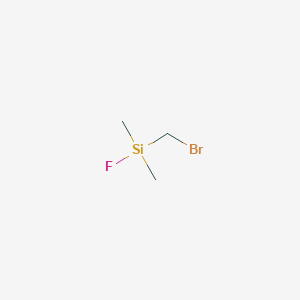
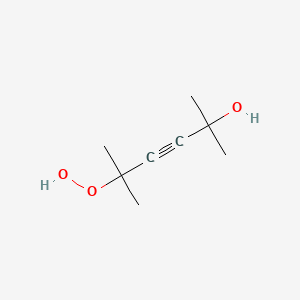

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
